REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH2:3]([N:10]1[CH2:17][CH:16]2[CH:18]([OH:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After its mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with chilling on ice
|
Type
|
TEMPERATURE
|
Details
|
with chilling on ice, its solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to its residue, which
|
Type
|
EXTRACTION
|
Details
|
was then subjected to extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying its organic layer with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Its solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 191.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([N:10]1[CH2:17][CH:16]2[C:18](=[O:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH2:3]([N:10]1[CH2:17][CH:16]2[CH:18]([OH:19])[CH:12]([CH2:13][CH2:14][CH2:15]2)[CH2:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After its mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with chilling on ice
|
Type
|
TEMPERATURE
|
Details
|
with chilling on ice, its solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to its residue, which
|
Type
|
EXTRACTION
|
Details
|
was then subjected to extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying its organic layer with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Its solvent was evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCCC(C1)C2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 191.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |